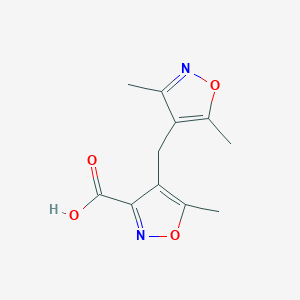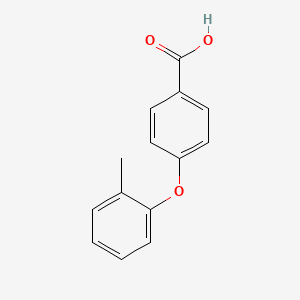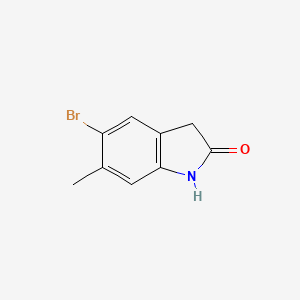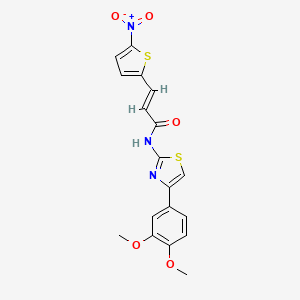
4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” has a similar structure . It has a linear formula of C12H10Cl2N2O3 and a molecular weight of 301.131 . Another related compound is “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID” with a molecular formula of C11H11NO4 and a molecular weight of 221.21 .
Molecular Structure Analysis
The molecular structure of the related compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” is represented by the linear formula C12H10Cl2N2O3 . Another related compound, “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID”, has a molecular formula of C11H11NO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” are represented by the linear formula C12H10Cl2N2O3 and a molecular weight of 301.131 . The compound “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID” has a molecular formula of C11H11NO4 and a molecular weight of 221.21 .科学的研究の応用
Bromodomain Inhibition for Cancer Therapy
The compound has been studied for its potential as a bromodomain inhibitor . Bromodomains are involved in reading epigenetic marks and play a significant role in the regulation of gene expression. Inhibitors targeting the bromodomain-containing protein 4 (BRD4) have shown promise in cancer therapy, particularly in breast cancer treatment . Derivatives of the compound have been synthesized and evaluated for their inhibitory activities against BRD4, with some showing potent effects and potential as lead compounds for developing new anti-cancer agents .
Modulation of Gene Expression
Research indicates that derivatives of this compound can modulate the expression of critical genes such as c-MYC and γ-H2AX . This modulation can lead to DNA damage, inhibition of cell migration, and arrest of the cell cycle, which are crucial mechanisms in combating cancer cell proliferation .
PARP1 Inhibition
The compound has shown a moderate inhibitory effect on poly (ADP-ribose) polymerase 1 (PARP1) , an enzyme involved in DNA repair . PARP1 inhibitors are used in treating various cancers, and the compound’s ability to inhibit PARP1 suggests its potential use in combination therapies to enhance the effectiveness of existing cancer treatments .
Acetyl-lysine-mimetic Ligands
Isoxazole derivatives, including this compound, have been explored as acetyl-lysine-mimetic ligands for bromodomains . These ligands can disrupt protein-protein interactions involving acetylated lysines, which are important for the regulation of chromatin structure and function. This disruption has therapeutic implications in diseases where such interactions are dysregulated .
Structural and Computational Chemistry
The compound has been the subject of structural and computational studies to understand its properties and interactions at the molecular level . Such studies are fundamental in drug design and development, providing insights into how structural modifications can enhance the compound’s efficacy and specificity .
Proteomics Research
While not directly related to a specific biological application, the compound has been used in proteomics research as a biochemical tool . It can serve as a reference compound or a structural scaffold for the synthesis of more complex molecules with diverse biological activities.
特性
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-5-8(6(2)16-12-5)4-9-7(3)17-13-10(9)11(14)15/h4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVIGRPELVFYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(ON=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)

![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)

![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)


![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)
![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)
![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)
